(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound may serve as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H10BrN3O/c1-14-7-2-8(10)9-6(3-11)4-12-13(9)5-7/h2,4-5H,3,11H2,1H3 |
InChI Key |
PCXJVDNGQNFSSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)CN)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.